molecular formula C38H76O2 B1498666 2-Octyldodecyl isooctadecanoate CAS No. 93803-87-3

2-Octyldodecyl isooctadecanoate

Cat. No.: B1498666
CAS No.: 93803-87-3
M. Wt: 565 g/mol
InChI Key: QNJOVLAFLJQFBF-UHFFFAOYSA-N
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Description

2-Octyldodecyl isooctadecanoate (CAS RN: 93803-87-3) is a nonionic surfactant classified as a branched alkyl ester. Its molecular formula is C₃₈H₇₆O₂, with a molecular weight of 565.01 g/mol . Structurally, it consists of a branched iso-C₁₇ fatty acid (isostearic acid) esterified with 2-octyldodecanol. Key properties include:

  • Physical state: Liquid at room temperature.
  • Solubility: Insoluble in water but miscible with oils and organic solvents.
  • Stability: Hydrolyzes under strong acidic or alkaline conditions.
  • Applications: Widely used in cosmetics (e.g., emollients, moisturizers) and industrial surfactants due to its smooth texture and stability .

Properties

CAS No.

93803-87-3

Molecular Formula

C38H76O2

Molecular Weight

565 g/mol

IUPAC Name

2-octyldodecyl 16-methylheptadecanoate

InChI

InChI=1S/C38H76O2/c1-5-7-9-11-13-21-25-29-33-37(32-28-24-12-10-8-6-2)35-40-38(39)34-30-26-22-19-17-15-14-16-18-20-23-27-31-36(3)4/h36-37H,5-35H2,1-4H3

InChI Key

QNJOVLAFLJQFBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C

Other CAS No.

93803-87-3

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary method for preparing this compound is through an acid-catalyzed esterification reaction between 2-octyldodecanol and isooctadecanoic acid. This process involves:

  • Reactants :

    • 2-Octyldodecanol (branched C20 alcohol)
    • Isooctadecanoic acid (branched C18 fatty acid)
  • Catalyst : Typically, inorganic acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.

  • Reaction Conditions :

    • High temperature, generally between 150°C and 160°C, to facilitate the reaction kinetics.
    • Removal of water formed during the reaction to drive the equilibrium toward ester formation.
  • Post-Reaction Processing :

    • Neutralization of the acidic catalyst.
    • Washing to remove residual acids and impurities.
    • Drying and filtration to obtain the pure ester product.

This method is consistent with the preparation of similar branched stearate esters, such as octyldodecyl stearoyl stearate, which shares a similar branched long-chain alcohol and fatty acid esterification mechanism.

Purification and Refinement

After esterification, the crude product undergoes purification steps to ensure high purity and removal of residual reactants and by-products:

Comparative Data on Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Weight ~564 g/mol Calculated from molecular formula C38H76O2
Appearance Pale yellow liquid Faint odor
Freezing Point -42°C Indicates liquid state at room temperature
Boiling Point >200°C Suitable for high-temperature esterification
Specific Gravity 0.86 Relevant for phase separation during purification
Water Solubility <0.1 mg/L at 19 ±1°C Low solubility typical for esters

Research Findings and Industrial Insights

  • The esterification reaction is well-established industrially for branched long-chain esters, with high yields and product stability under controlled conditions.

  • The use of high-purity reactants (2-octyldodecanol and isooctadecanoic acid) ensures minimal impurities such as residual alcohols or acids, which are typically kept below 5% in the final product.

  • Analytical methods such as infrared (IR), ultraviolet/visible (UV/Vis) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography are employed to monitor reaction progress and product purity.

  • The branched nature of both alcohol and acid components imparts desirable physical properties such as low melting point and good spreadability, making the ester valuable in cosmetic formulations as an emollient and skin-conditioning agent.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactant Preparation Obtain high-purity 2-octyldodecanol and isooctadecanoic acid Purity >95% recommended
2. Esterification Acid-catalyzed reaction of alcohol and acid Catalyst: inorganic acid; Temp: 150-160°C; Water removal essential
3. Neutralization Neutralize residual acid catalyst Mild base used
4. Washing Wash product to remove impurities Water or aqueous solution
5. Drying and Filtration Remove moisture and particulates Vacuum drying preferred
6. Optional Refinement Decolorization/deodorization For cosmetic-grade purity

Chemical Reactions Analysis

Scientific Research Applications

While the search results provide some information about the properties and toxicity of 2-octyldodecyl isooctadecanoate, they do not offer specific details regarding its applications or well-documented case studies. Some search results mention it in the context of structural analogs and toxicity testing .

Based on the search results, here's what is known about this compound:

  • General Information: It is also known as Isooctadecanoic acid, 2-octyldodecyl ester .
  • Synonyms: this compound .
  • CAS Number: 93803-06-4 .
  • ECHA Information: Information about this substance is available from the European Chemicals Agency (ECHA), but the data is frozen as of May 19, 2023 .
  • Cosmetic Ingredient: It is used as a cosmetic ingredient .
  • Toxicity:
    • It has low acute dermal and very low acute oral toxicity in rats .
    • It is considered that this compound is not genotoxic .
  • Environmental Fate: It tends to partition into the organic component of soils and sediments .
  • Use: The notified chemical is to be used as a lubricant base fluid in products for use in 4-stroke petrol engines (motor oils). It will be imported in pure form and may also be imported in preformulated motor oils. The notified chemical will comprise 5 – 20% of motor oils with a minority of products containing up to 80% .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The compound’s branched alkyl chains distinguish it from linear esters. Below is a comparison with structurally related esters:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Octyldodecyl isooctadecanoate 93803-87-3 C₃₈H₇₆O₂ 565.01 Branched iso-C₁₇ acid + branched 2-octyldodecanol
2-Octyldodecyl tetradecanoate 83826-43-1 C₃₄H₆₈O₂ 508.90 Linear C₁₄ acid + branched 2-octyldodecanol
Sorbitan isooctadecanoate 71902-01-7 C₂₄H₄₆O₆ 454.62 Iso-C₁₇ acid + sorbitan (polyol backbone)
Isooctadecanoic acid triglycerol esters 90431-25-7 Varies Varies Mono-, di-, or triesters with triglycerol

Physical and Chemical Properties

Table 1: Comparative Properties
Property This compound 2-Octyldodecyl 3-Octyl-Tridecanoate Sorbitan Isooctadecanoate
Physical State Liquid Liquid Semi-solid to liquid
Water Solubility Insoluble Insoluble Partially soluble
Biodegradability (%) 39.5 50.1 Not reported
Hydrolysis Sensitivity High (under strong acids/bases) Moderate Low
  • Biodegradability: this compound exhibits lower biodegradability (39.5%) compared to 2-octyldodecyl 3-octyl-tridecanoate (50.1%), attributed to its more complex branching .
  • Stability : The compound’s ester bond is prone to hydrolysis, limiting its use in acidic/alkaline formulations. Sorbitan esters, with polyol backbones, show greater stability .

Industrial Surfactants

  • Branched esters like this compound improve lubricity in metalworking fluids.
  • Triglycerol esters (CAS 90431-25-7) are used in high-temperature applications due to thermal stability .

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